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Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B15609128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoechst 33258, a widely used blue

fluorescent stain for the visualization of chromosomes and nuclei in both live and fixed cells.

We will delve into its mechanism of action, spectral properties, and detailed protocols for its

application in fluorescence microscopy and flow cytometry.

Core Mechanism of Action
Hoechst 33258 is a bisbenzimide dye that functions as a minor groove-binding agent with a

strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[1][2][3]

Upon binding to DNA, the dye undergoes a significant conformational change that leads to a

substantial increase in its fluorescence quantum yield, resulting in a bright blue fluorescence.[3]

[4] This non-intercalating binding mode makes it minimally disruptive to the DNA structure.[4][5]

The fluorescence intensity of Hoechst 33258 is pH-dependent, increasing with higher pH.[1][2]

The binding of Hoechst 33258 to DNA can occur in two modes: a high-affinity mode with a

dissociation constant (Kd) in the range of 1-10 nM, which corresponds to the specific

interaction with the B-DNA minor groove, and a low-affinity mode (Kd ~1000 nM) representing

non-specific interactions with the DNA sugar-phosphate backbone.[4]

Quantitative Data Summary
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For ease of comparison, the following tables summarize the key quantitative properties and

recommended concentrations for Hoechst 33258.

Table 1: Spectral and Physicochemical Properties
Property Value References

Excitation Maximum (with

DNA)
351-352 nm [1][2][6][7][8][9][10][11]

Emission Maximum (with DNA) 454-463 nm [1][2][7][8][9][11][12]

Emission Maximum (unbound) 510-540 nm [1][2][12]

Molar Extinction Coefficient (ε) 40,000 - 46,000 M⁻¹cm⁻¹ [8][10]

Molecular Weight
533.88 g/mol (hydrochloride) /

623.96 g/mol (pentahydrate)
[9][10]

Table 2: Binding Characteristics
Property Value References

Primary Binding Site
Minor groove of A-T rich

dsDNA
[1][2][3][4]

High-Affinity Dissociation

Constant (Kd)
1-10 nM [4]

Low-Affinity Dissociation

Constant (Kd)
~1000 nM [4]

Table 3: Recommended Working Concentrations
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Application Cell Type Concentration References

Live Cell Staining

(Microscopy)
Eukaryotic cells 1-5 µg/mL [3][12]

Fixed Cell Staining

(Microscopy)
Eukaryotic cells 0.5-2 µg/mL [12][13]

Live Cell Staining

(Flow Cytometry)
Eukaryotic cells 1-10 µg/mL [12][13]

Fixed Cell Staining

(Flow Cytometry)
Eukaryotic cells 0.2-2 µg/mL [12][13]

Bacteria/Yeast

Staining
Bacteria and Yeast 12-15 µg/mL [6][9]

Experimental Protocols
Detailed methodologies for common applications of Hoechst 33258 are provided below. Note

that optimal concentrations and incubation times may vary depending on the cell type and

experimental conditions and should be determined empirically.

Preparation of Stock Solution
Dissolving the Dye: Prepare a stock solution of Hoechst 33258 at a concentration of 1 to 10

mg/mL in high-purity water or DMSO.[3][12]

Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from

light. Avoid repeated freeze-thaw cycles.[3][12]

Protocol 1: Staining of Live Cells for Fluorescence
Microscopy

Cell Preparation: Culture cells on coverslips or in imaging-compatible plates.

Working Solution Preparation: Dilute the Hoechst 33258 stock solution to a final working

concentration of 1-5 µg/mL in pre-warmed, complete cell culture medium.[3][12]
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Staining: Remove the existing medium from the cells and replace it with the medium

containing the Hoechst 33258 working solution.

Incubation: Incubate the cells at 37°C for 5-30 minutes.[3][6][12]

Washing (Optional): While not always necessary due to the low fluorescence of the unbound

dye, washing the cells two to three times with pre-warmed PBS or culture medium can

reduce background fluorescence.[3][12]

Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI

filter set (Excitation ~350 nm, Emission ~460 nm).[14]

Protocol 2: Staining of Fixed Cells for Fluorescence
Microscopy

Cell Preparation and Fixation: Culture cells on coverslips. Fix the cells using a standard

protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).[3]

Permeabilization (Optional but Recommended): If other intracellular targets are to be

stained, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-

15 minutes.

Washing: Wash the cells two to three times with PBS.

Working Solution Preparation: Dilute the Hoechst 33258 stock solution to a final working

concentration of 0.5-2 µg/mL in PBS.[12][13]

Staining: Add the Hoechst 33258 working solution to the fixed cells.

Incubation: Incubate at room temperature for at least 15 minutes, protected from light.[12]

[13]

Washing: Wash the cells two to three times with PBS to remove unbound dye.

Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate

mounting medium. Image using a fluorescence microscope with a DAPI filter set.
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Protocol 3: Staining for Flow Cytometry
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x

10⁶ cells/mL in an appropriate buffer (e.g., PBS with 1-2% FBS).[12]

Fixation (for fixed cell analysis): For fixed-cell analysis, fix the cells in ice-cold 70-80%

ethanol for at least 30 minutes on ice.[12][13] Wash once with PBS.

Working Solution Preparation:

Live Cells: Dilute the Hoechst 33258 stock solution to 1-10 µg/mL in culture medium or

buffer.[12][13]

Fixed Cells: Dilute the Hoechst 33258 stock solution to 0.2-2 µg/mL in PBS.[12][13]

Staining: Add the working solution to the cell suspension.

Incubation:

Live Cells: Incubate at 37°C for 15-60 minutes.[12][13]

Fixed Cells: Incubate at room temperature for 15 minutes.[12][13]

Washing (for live cells): Pellet the live cells by centrifugation (e.g., 400 x g for 3-4 minutes)

and resuspend in fresh buffer. Washing is generally not required for fixed cells.[12]

Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for

excitation and a blue emission filter.

Visualizations
The following diagrams illustrate key aspects of using Hoechst 33258.

Mechanism of Hoechst 33258 binding to DNA and subsequent fluorescence.
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General experimental workflow for staining cells with Hoechst 33258.

Hoechst 33258

+ Lower Toxicity

+ Good for Live Cells

- Slightly Lower Permeability

DAPI

+ Higher Permeability in Fixed Cells

- Higher Toxicity

- Less Ideal for Live Cells
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Click to download full resolution via product page

Logical comparison of Hoechst 33258 and DAPI properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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